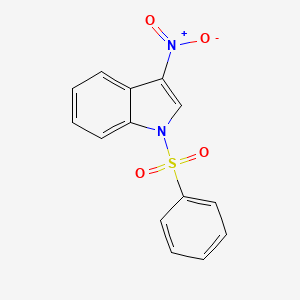

3-Nitro-1-(phenylsulfonyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4S/c17-16(18)14-10-15(13-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSQTORIEJBGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454800 | |

| Record name | 1H-Indole, 3-nitro-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116325-19-0 | |

| Record name | 1H-Indole, 3-nitro-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitro 1 Phenylsulfonyl 1h Indole

Direct Functionalization Approaches

Direct functionalization represents the most straightforward and commonly reported method for the synthesis of 3-Nitro-1-(phenylsulfonyl)-1H-indole. This approach involves the introduction of the nitro and phenylsulfonyl groups onto a pre-formed indole (B1671886) ring in a sequential manner.

Nitration of 1-(phenylsulfonyl)-1H-indole Derivatives

The most well-documented method for the synthesis of this compound is the electrophilic nitration of 1-(phenylsulfonyl)-1H-indole. The phenylsulfonyl group at the N1 position acts as an electron-withdrawing group, which deactivates the indole ring towards electrophilic substitution but also directs the incoming electrophile to the C3 position.

A key reagent for this transformation is acetyl nitrate (B79036), generated in situ from nitric acid and acetic anhydride (B1165640). The reaction is typically carried out at low temperatures to ensure high regioselectivity and yield. researchgate.net It has been reported that conducting the nitration at –70 °C provides the desired 3-nitro product in good to excellent yields. researchgate.net

| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetyl nitrate | Acetic anhydride | -70 | 72-91 | researchgate.net |

| HNO₃/Ac₂O | Not specified | -70 | Good | researchgate.net |

The reaction conditions are crucial for the selective formation of the 3-nitro isomer. At higher temperatures, there is a risk of forming other nitrated byproducts. This method provides a reliable and efficient route to this compound from the readily available 1-(phenylsulfonyl)-1H-indole.

Sulfonylation of 3-Nitro-1H-indole Derivatives

An alternative direct functionalization approach would be the sulfonylation of 3-nitro-1H-indole at the N1 position with a phenylsulfonyl group. This method would involve the deprotonation of the indole nitrogen of 3-nitro-1H-indole, followed by quenching with a phenylsulfonylating agent like benzenesulfonyl chloride.

While plausible, this specific reaction for the synthesis of this compound is not well-documented in the reviewed literature. The presence of the electron-withdrawing nitro group at the C3 position increases the acidity of the N-H proton, which should facilitate its removal by a suitable base. However, the nucleophilicity of the resulting indolide anion might be diminished, potentially affecting the efficiency of the subsequent sulfonylation step.

Hypothetical Reaction Scheme:

Further research would be required to establish the optimal conditions, including the choice of base and solvent, for this synthetic route.

De Novo Synthesis Strategies for the Indole Nucleus Incorporating Nitro and Phenylsulfonyl Moieties

De novo synthesis strategies involve the construction of the indole ring from acyclic precursors that already contain the necessary nitro and phenylsulfonyl functionalities. These methods can offer greater control over the substitution pattern of the final product.

Ring-Closing Reactions Involving Pre-functionalized Anilines

Established indole syntheses, such as the Fischer, Batcho-Leimgruber, or Reissert methods, could theoretically be adapted for the synthesis of this compound. wikipedia.orgclockss.orgresearchgate.net This would necessitate starting materials that are appropriately substituted.

For instance, a modified Fischer indole synthesis could potentially utilize a phenylhydrazine (B124118) derivative bearing a phenylsulfonyl group and a carbonyl compound with a nitro group. wikipedia.orgnih.govalfa-chemistry.com However, the feasibility of such a reaction would depend on the compatibility of the nitro and phenylsulfonyl groups with the acidic conditions typically employed in the Fischer indole synthesis.

Similarly, the Batcho-Leimgruber indole synthesis, which proceeds from o-nitrotoluenes, could be envisioned with a starting material that also incorporates a phenylsulfonyl group on the nitrogen of the aniline (B41778) precursor. clockss.orgresearchgate.netwikipedia.org

While these are established and versatile methods for indole synthesis, their specific application to produce this compound has not been explicitly detailed in the surveyed scientific literature.

Multi-Component Reaction Sequences for Indole Scaffold Construction

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step by combining three or more reactants. rsc.org A hypothetical MCR for the synthesis of this compound could involve the reaction of an aniline derivative, a carbonyl compound, and a third component that introduces the nitro group, with the phenylsulfonyl group being present on one of the initial reactants.

The development of such a multi-component reaction would be a novel synthetic route and would require significant investigation to identify suitable reaction partners and conditions that would lead to the desired indole product with high selectivity. There are currently no specific examples of multi-component reactions that directly yield this compound in the reviewed literature.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective transformations. While catalytic methods for the functionalization of indoles are abundant, specific catalytic syntheses of this compound are not prominently reported.

Hypothetically, transition metal-catalyzed reactions, such as those involving palladium, rhodium, or copper, could be developed. rsc.orgrsc.orgbohrium.com For instance, a palladium-catalyzed C-H nitration of 1-(phenylsulfonyl)-1H-indole could be a potential route, although this would need to be highly regioselective for the C3 position. rsc.org Alternatively, a catalytic C-N bond formation via a ring-closing reaction of a suitably functionalized precursor could be explored. A rhodium-catalyzed synthesis of indoles has been reported, which could potentially be adapted. rsc.org Copper-catalyzed reactions are also widely used in the synthesis of nitrogen-containing heterocycles. bohrium.com

The development of catalytic methods for the synthesis of this compound remains an area for future research and could offer more sustainable and efficient alternatives to classical stoichiometric methods.

Organocatalytic and Metal-Free Methodologies

In the context of modern synthesis, metal-free approaches provide an alternative to traditional organometallic catalysis, often aligning with greener chemistry principles by avoiding residual metal contaminants. A significant advancement in the synthesis of 3-nitroindoles is a method that proceeds under non-acidic and metal-free conditions. nih.govrsc.org This strategy employs an in situ-generated electrophilic nitrating agent, trifluoroacetyl nitrate (CF₃COONO₂), which is produced from the metathesis of tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride at mild temperatures. nih.gov

This protocol offers excellent regioselectivity for the C-3 position of various N-protected indoles, including those with sulfonyl groups. The reaction is characterized by its operational simplicity and effectiveness for a broad range of substrates. rsc.org The conditions are significantly milder than classical nitration methods that rely on strong, corrosive acids like nitric acid, thereby improving functional group tolerance and reducing potential safety hazards. nih.govrsc.org

| Entry | Reactants | Conditions | Product | Yield | Ref. |

| 1 | 1-(Phenylsulfonyl)-1H-indole, Tetramethylammonium nitrate | Trifluoroacetic anhydride, CH₂Cl₂, 4h | This compound | High | nih.govrsc.org |

Green Chemistry Considerations in the Synthesis of this compound

Solvent-Free or Environmentally Benign Solvent Systems

Traditional electrophilic nitrations often utilize hazardous reagents such as concentrated nitric and sulfuric acids, which pose significant environmental and safety risks. rsc.org Moreover, the use of volatile organic solvents contributes to air pollution. google.com The development of greener synthetic methodologies focuses on mitigating these issues.

The broader field of green indole synthesis advocates for the use of environmentally benign solvents such as water or ionic liquids. google.comresearchgate.net Water is an ideal green solvent as it is non-toxic, inexpensive, and readily available. google.com While the direct application of aqueous systems for the nitration of the highly nonpolar 1-(phenylsulfonyl)-1H-indole is challenging, the development of water-tolerant catalytic systems remains a key goal in sustainable chemistry.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. jocpr.comnumberanalytics.com Reactions with low atom economy generate significant waste in the form of byproducts. primescholars.com

The synthesis of this compound via electrophilic substitution is inherently not 100% atom-economical because a byproduct is necessarily formed. The atom economy can be calculated for a specific synthetic route, such as the metal-free method developed by Zhao et al. nih.govrsc.org

Calculation of Atom Economy:

The balanced chemical equation for the nitration using tetramethylammonium nitrate and trifluoroacetic anhydride is:

C₁₄H₁₁NO₂S + (CH₃)₄NNO₃ + (CF₃CO)₂O → C₁₄H₁₀N₂O₄S + (CH₃)₄N⁺CF₃COO⁻ + CF₃COOH

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 1-(Phenylsulfonyl)-1H-indole | C₁₄H₁₁NO₂S | 257.31 | Reactant |

| Tetramethylammonium nitrate | C₄H₁₂N₂O₃ | 136.15 | Reactant |

| Trifluoroacetic anhydride | C₄F₆O₃ | 210.03 | Reactant |

| This compound | C₁₄H₁₀N₂O₄S | 302.31 | Product |

| Total Reactant Mass | 603.49 | ||

| % Atom Economy | (302.31 / 603.49) x 100 | 50.09% |

Reactivity and Transformational Chemistry of 3 Nitro 1 Phenylsulfonyl 1h Indole

Reactions Involving the Nitro Group

The nitro group at the C3 position is a key functional handle that can be manipulated to introduce diverse functionalities. Its reactivity is central to the synthetic utility of 3-nitro-1-(phenylsulfonyl)-1H-indole, serving as a precursor for amino groups and participating in various addition reactions.

The reduction of the nitro group in this compound to a primary amine is a fundamental transformation, providing access to 3-amino-1-(phenylsulfonyl)-1H-indole derivatives. These aminoindoles are valuable intermediates for the synthesis of more complex heterocyclic systems. While specific experimental details for the direct reduction of the parent compound are not extensively detailed, the successful reduction of related substituted derivatives is documented. For instance, 2-substituted-3-nitro-1-(phenylsulfonyl)indoles undergo mild reductive-acylation to yield 3-amido-2-hetarylindoles, a process that inherently involves the reduction of the nitro group to an amine, which is then acylated. researchgate.net

Common reagents employed for the reduction of aromatic nitro groups, such as catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl2), are expected to be effective for this transformation. The reduction of the related N-ethyl-3-nitroindole to N-ethyl-3-aminoindole has been successfully achieved using sodium dithionite (B78146) in an alkaline medium, suggesting a viable method for the phenylsulfonyl analogue. ijrar.org

Information regarding the partial reduction of this compound to the corresponding 3-hydroxylamino derivative is not prominently available in the reviewed literature.

Table 1: Representative Reduction of a 3-Nitroindole Derivative

| Starting Material | Reagent and Conditions | Product | Reference |

| N-ethyl-3-nitroindole | Sodium dithionite, 0.5 (N) NaOH, Ethanol, 50°C | N-ethyl-3-aminoindole | ijrar.org |

Direct nucleophilic aromatic substitution (SNAr) where the nitro group at the C3 position of this compound acts as a leaving group is not a commonly reported transformation. The electronic configuration of the molecule favors nucleophilic attack at the C2 position of the indole (B1671886) ring, a reaction facilitated by the strong electron-withdrawing effect of the C3-nitro group. This leads to addition products or cine-substitution, where the attacking nucleophile adds to C2 and displaces the N-sulfonyl group, rather than a direct displacement of the C3-nitro group. researchgate.net

While the nitro group can function as a leaving group in highly activated aromatic systems, in the context of this compound, its primary role is to activate the indole nucleus for other types of transformations.

The electron-deficient C2-C3 double bond of this compound makes it an excellent dipolarophile in [3+2] cycloaddition reactions. This reactivity provides a powerful method for the construction of complex, fused heterocyclic systems. The compound readily reacts with various 1,3-dipoles, leading to the stereoselective formation of new five-membered rings. researchgate.net

Prominent examples include reactions with azomethine ylides and mesoionic münchnones (1,3-oxazolium-5-olates). researchgate.net These cycloadditions typically proceed with high regioselectivity and stereoselectivity, affording polycyclic structures that are of significant interest in medicinal and materials chemistry. The reaction of 3-nitroindoles with pyridinium (B92312) methylides also leads to the formation of functionalized indolizines through a domino dipolar cycloaddition-ring opening sequence.

Table 2: Cycloaddition Reactions of this compound

| 1,3-Dipole | Reaction Conditions | Product Type | Reference |

| Azomethine Ylides | Varies | Pyrrolo[3,4-b]indoline derivatives | researchgate.net |

| Mesoionic Münchnones | Varies | Fused pyrrole (B145914) derivatives | researchgate.net |

| Pyridinium Methylides | K3PO4, CH3CN, 60°C | Functionalized Indolizines |

Chemical Transformations of the Indole Nucleus

The presence of the N-phenylsulfonyl and C3-nitro groups deactivates the indole ring towards classical electrophilic substitution. Instead, the reactivity of the indole nucleus is dominated by nucleophilic additions and reactions that leverage the activated C2-C3 bond.

The most accessible position for functionalization on the indole nucleus of this compound is the C2 position. Due to the strong electron-withdrawing capacity of the substituents at N1 and C3, the C2 carbon becomes sufficiently electrophilic to react with strong carbon nucleophiles. A notable example is the addition of aryl- and hetaryllithium compounds. This reaction proceeds via nucleophilic addition to the C2 position to produce stable 2-substituted-3-nitroindoles, often with subsequent elimination of the N-phenylsulfonyl group under the reaction or workup conditions. researchgate.net

Table 3: C2-Functionalization with Hetaryllithium Reagents

| Hetaryllithium Reagent | Product | Yield | Reference |

| 2-Lithio-N-(triisopropylsilyl)pyrrole | 2-(N-(Triisopropylsilyl)pyrrol-2-yl)-3-nitro-1-(phenylsulfonyl)indole | 80% | researchgate.net |

| 2-Lithiothiophene | 2-(Thiophen-2-yl)-3-nitro-1-(phenylsulfonyl)indole | 75% | researchgate.net |

| 2-Lithiobenzofuran | 2-(Benzofuran-2-yl)-3-nitro-1-(phenylsulfonyl)indole | 65% | researchgate.net |

In contrast, the direct functionalization of the benzene (B151609) ring portion of the indole (positions C4, C5, C6, and C7) is significantly more challenging. These positions are electronically deactivated and sterically shielded. General methods for indole C4-C7 functionalization often rely on directed C-H activation strategies, which typically require a directing group to be installed on the indole nitrogen or at the C3 position. rsc.org For this compound, the inherent electronic deactivation of the entire molecule makes such C-H functionalizations difficult, and specific examples for this substrate are not well-documented in the literature.

This compound serves as a valuable building block for annulation reactions, where a new ring is fused onto the indole framework. These reactions often utilize the reactivity of the C2-C3 double bond.

One significant application is the Barton-Zard pyrrole synthesis. In this reaction, 3-nitroindoles react with isocyanoacetates in the presence of a base to construct a new pyrrole ring, yielding pyrrolo[3,4-b]indoles. researchgate.net This transformation provides a direct route to complex, fused heterocyclic systems that are otherwise difficult to access. For instance, the reaction of chloro-substituted 3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate leads to a rearranged pyrrolo[2,3-b]indole-2-carboxylate. researchgate.net

Furthermore, 3-nitroindoles can participate in palladium-catalyzed [3+2] annulation reactions with partners like vinylaziridines, which also leads to the formation of fused five-membered rings. researchgate.net

Table 4: Annulation Reactions Involving 3-Nitroindole Derivatives

| Reaction Type | Reagents | Product Type | Reference |

| Barton-Zard Pyrrole Synthesis | Ethyl Isocyanoacetate, Base | Pyrrolo[3,4-b]indoles | researchgate.net |

| Palladium-Catalyzed [3+2] Annulation | Vinylaziridines, Pd Catalyst | Fused Pyrrolidine (B122466) Derivatives | researchgate.net |

Chemical Behavior of the Phenylsulfonyl Group

The N-phenylsulfonyl group is not merely a protecting group for the indole nitrogen; it is a powerful modulator of the molecule's reactivity. Its strong electron-withdrawing nature is central to the chemical behavior of this compound, influencing its stability, reactivity, and the regiochemical outcome of its transformations.

While the phenylsulfonyl group is robust and stable under many reaction conditions, its removal is often a necessary step in multi-step syntheses to yield the final N-unsubstituted indole derivative. The cleavage of the N-S bond in N-arylsulfonyl indoles can be challenging, often requiring harsh reaction conditions. researchgate.net However, several methods have been developed for the deprotection of N-phenylsulfonyl groups, ranging from basic and reductive conditions to electrochemical methods.

Table 1: Selected Deprotection Strategies for N-Phenylsulfonyl Groups

| Method | Reagents and Conditions | Comments |

| Basic Cleavage | Pulverized KOH, t-BuOH, Toluene, heat | A practical and robust method for cleaving the durable benzenesulfonyl group. researchgate.net |

| Base-Mediated | NaH, DMA, 60 °C | An effective method for detosylation of various substituted indoles. lookchem.com |

| Base-Mediated | KOtBu, DMSO, Room Temperature | A transition-metal-free approach for N-desulfonylation under mild conditions. researchgate.net |

| Reductive Cleavage | Mg/MeOH | Used for reductive desulfonylation to furnish 3-alkyl indoles from arenesulfonyl indoles. rsc.org |

| Electrochemical | Constant cathodic potential in a protic medium | A mild desulfonylation method that can challenge chemical alternatives. researchgate.net |

The phenylsulfonyl group, in synergy with the C3-nitro group, profoundly deactivates the indole ring, making it susceptible to nucleophilic attack. This activation is particularly significant for facilitating nucleophilic aromatic substitution (SNAr) reactions, a class of reactions not typically associated with the electron-rich indole system. The powerful electron-withdrawing capacity of the SO₂Ph moiety helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr pathway.

A clear example of this activation is the reaction of 2-iodo-3-nitro-1-(phenylsulfonyl)indole with various amines. researchgate.net In this transformation, the iodide at the C2 position is readily displaced by amine nucleophiles to afford 2-amino-3-nitroindoles in excellent yields. This reaction proceeds smoothly, highlighting the role of the N-phenylsulfonyl group in activating the indole C2-position towards nucleophilic substitution. researchgate.net Without the N-phenylsulfonyl group, such a reaction would be considerably more difficult, if not impossible, under similar conditions. This activating effect makes this compound and its derivatives valuable substrates for introducing a variety of substituents at the C2 position of the indole core.

Beyond its role as a protecting and activating group, the N-phenylsulfonyl substituent exerts significant control over the regioselectivity of reactions on the indole nucleus. N-protection is known to direct the lithiation of the heterocyclic nucleus, and the phenylsulfonyl group is no exception. mdpi.org

In the case of this compound, the combined electronic influence of the nitro and phenylsulfonyl groups directs nucleophilic attack preferentially to the C2 position. researchgate.net Research has shown that the addition of aryl- and hetaryllithium nucleophiles to 3-nitro-1-(phenylsulfonyl)indole occurs exclusively at the C2 position, yielding 2-substituted-3-nitroindoles. researchgate.net This high regioselectivity is a direct consequence of the electronic landscape crafted by the substituents. The phenylsulfonyl group enhances the electrophilicity of the C2 carbon, making it the most favorable site for attack by strong nucleophiles like organolithium reagents. This directing effect is crucial for the controlled and predictable functionalization of the indole scaffold.

Cascade and Domino Reactions Initiated or Propagated by this compound

Cascade, or domino, reactions are powerful synthetic strategies that allow for the construction of complex molecular architectures in a single operation by forming multiple chemical bonds sequentially without isolating intermediates. longdom.org The unique reactivity of this compound makes it an excellent substrate for initiating such complex transformations.

The electron-deficient C2=C3 double bond of N-protected 3-nitroindoles can act as a potent Michael acceptor, dienophile, or dipolarophile, initiating sequences of reactions. researchgate.netrsc.org A notable example is the Barton-Zard pyrrole synthesis, which utilizes N-protected 3-nitroindoles as starting materials to construct pyrrolo[3,4-b]indoles. researchgate.net For instance, the reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate in the presence of a base does not yield the expected pyrrolo[3,4-b]indole (B14762832). Instead, it affords a rearranged product, ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate. researchgate.net This outcome suggests a complex reaction cascade involving initial nucleophilic attack followed by rearrangement and cyclization steps, showcasing how the specific substitution pattern on the starting indole dictates the course of the domino reaction.

Derivatization Strategies for Expanding Molecular Complexity

This compound serves as a versatile platform for the synthesis of more complex, polycyclic heterocyclic systems. Its engineered electrophilicity allows it to participate in a variety of reactions that build molecular complexity rapidly.

One key strategy involves the C2-functionalization via nucleophilic addition followed by further transformations. As mentioned, the addition of hetaryllithium compounds provides 2-hetaryl-3-nitroindoles. researchgate.net These intermediates can undergo a mild reductive-acylation sequence to give 3-amido-2-hetarylindoles, which are then cyclized to synthesize novel tetracyclic thieno[3,2-c]-δ-carbolines. researchgate.net

Another powerful derivatization method is through cycloaddition reactions. The electron-deficient nature of the C2=C3 bond in this compound makes it an excellent dipolarophile in 1,3-dipolar cycloadditions. It readily reacts with dipoles such as azomethine ylides and mesoionic münchnones (1,3-oxazolium-5-olates) to construct complex, fused pyrrolidine ring systems. researchgate.netresearchgate.net These dearomatization processes provide access to diversely substituted indoline (B122111) scaffolds, which are prevalent in biologically active natural products. researchgate.netrsc.org

The Barton-Zard pyrrole synthesis also represents a major derivatization pathway, converting 3-nitroindoles into pyrrolo[2,3-b]indoles and pyrrolo[3,4-b]indoles, which are important heterocyclic cores. researchgate.netresearchgate.net

Table 2: Derivatization Reactions of this compound

| Reaction Type | Reagents | Product Type | Significance |

| Nucleophilic Addition | Aryl- and Hetaryllithiums | 2-Substituted-3-nitroindoles | Key intermediates for complex alkaloids and polycyclic systems. researchgate.net |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Münchnones | Fused Pyrrolidine/Indoline systems | Rapid construction of complex heterocyclic scaffolds via dearomatization. researchgate.netresearchgate.net |

| Barton-Zard Synthesis | Ethyl isocyanoacetate, Base | Pyrrolo[3,4-b]indoles or Pyrrolo[2,3-b]indoles | Access to important fused indole ring systems. researchgate.net |

| Nucleophilic Aromatic Substitution | Amines (on 2-halo derivatives) | 2-Amino-3-nitroindoles | Introduction of nitrogen-based functional groups at the C2 position. researchgate.net |

Mechanistic Investigations of Reactions Involving 3 Nitro 1 Phenylsulfonyl 1h Indole

Kinetic Studies of Reaction Pathways

While specific, detailed kinetic studies exclusively focused on 3-Nitro-1-(phenylsulfonyl)-1H-indole are not extensively documented in the available literature, the principles of such investigations can be applied to its known reactions. For instance, in the nucleophilic addition of hetaryllithium compounds to this compound, a kinetic study would involve systematically varying the concentrations of the indole (B1671886) substrate and the organolithium nucleophile while monitoring the reaction rate. researchgate.net This could be achieved using techniques like UV-Vis spectroscopy, by monitoring the disappearance of a colored reactant or the appearance of a colored product, or through chromatographic methods (HPLC, GC) by taking aliquots at different time points.

The data obtained would allow for the determination of the rate law, which takes the general form:

Rate = k[this compound]x[Nucleophile]y

where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. The values of x and y provide critical information about the molecularity of the rate-determining step. For example, if the reaction is found to be first order in both the indole and the nucleophile, it would suggest that the rate-determining step involves a bimolecular collision between these two species.

Furthermore, by conducting these experiments at different temperatures, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation. This provides a quantitative measure of the energy barrier that must be overcome for the reaction to proceed.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Experiment | [Indole Derivative] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 4.0 x 10-4 |

This is a hypothetical table to illustrate the type of data generated from kinetic studies.

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups throughout a chemical reaction. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., 13C for 12C, 15N for 14N, or 2H for 1H), chemists can follow its path and gain unambiguous evidence for proposed reaction mechanisms.

While specific isotopic labeling studies on this compound have not been prominently reported, the application of this methodology can be illustrated by considering a potential reaction, such as the dearomatization of the indole ring. For instance, if a reaction is proposed to proceed via the abstraction of the proton at the C2 position, one could synthesize the 2-deuterated analogue of this compound. If the reaction rate is significantly slower with the deuterated substrate, this would indicate a primary kinetic isotope effect, suggesting that the C-H bond at the C2 position is broken in the rate-determining step.

Another application could be in studying the mechanism of the Barton-Zard pyrrole (B145914) synthesis, a reaction that 3-nitroindoles are known to undergo. researchgate.net By labeling the nitrogen atom of the nitro group with 15N, one could track its position in the final pyrrolo[3,4-b]indole (B14762832) product, confirming the proposed rearrangement and cyclization steps.

A general protocol for an isotopic labeling experiment would involve:

Synthesis of the isotopically labeled substrate: This often requires a multi-step synthesis where the isotope is introduced at a specific position.

Reaction of the labeled substrate: The reaction is carried out under the same conditions as with the unlabeled substrate.

Analysis of the products: The position of the isotopic label in the product is determined using techniques like Mass Spectrometry (to detect the change in molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 13C-NMR or 2H-NMR).

Characterization of Reaction Intermediates

Many chemical reactions proceed through one or more transient species known as reaction intermediates. These are typically short-lived and highly reactive, making their direct observation and characterization challenging. However, identifying these intermediates is crucial for a complete understanding of the reaction mechanism.

In the context of reactions involving this compound, several types of intermediates can be postulated. For example, in nucleophilic aromatic substitution reactions, a Meisenheimer complex could be formed as an intermediate. This is a negatively charged species where the nucleophile has added to the electron-deficient indole ring, and the negative charge is delocalized by the nitro and phenylsulfonyl groups.

Techniques for the characterization of reaction intermediates include:

Spectroscopic Methods: In some cases, intermediates can be observed directly using spectroscopic techniques under specific conditions (e.g., low temperature). For instance, transient absorption spectroscopy has been used to identify intermediates in the photochemistry of other nitroindoles. nih.gov

Trapping Experiments: A highly reactive "trapping" agent is added to the reaction mixture to react with the intermediate and form a stable, characterizable product. For example, if a radical intermediate is suspected, a radical scavenger like TEMPO can be used.

In-situ Spectroscopic Observation: Techniques like in-situ NMR or IR spectroscopy can monitor the reaction mixture as it evolves, potentially revealing the signals of transient species. The in-situ spectroscopic observation of a spiroindolenine intermediate has been reported in the context of indole dearomatization. chemrxiv.org

Table 2: Potential Intermediates in Reactions of this compound

| Reaction Type | Proposed Intermediate | Potential Characterization Method |

| Nucleophilic Addition | Meisenheimer Complex | Low-temperature NMR, UV-Vis |

| Dearomatization | Spiroindolenine | In-situ NMR, Trapping with a nucleophile |

| Radical Reactions | Indolyl Radical | EPR Spectroscopy, Trapping with TEMPO |

Transition State Analysis and Energy Profile Mapping

The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy profile connecting reactants and products. Understanding the structure and energy of the transition state is key to explaining reaction rates and selectivity. While experimental observation of transition states is generally not possible, computational chemistry provides powerful tools for their analysis.

Using methods like Density Functional Theory (DFT), chemists can model the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This allows for the construction of a detailed reaction energy profile. For reactions of this compound, such calculations could be used to:

Predict the regioselectivity: By comparing the activation energies of the transition states leading to different regioisomers, one can predict which product will be formed preferentially. For example, in the nitration of N-(phenylsulfonyl)indole, DFT calculations could explain why the nitro group is directed to the 3-position.

Rationalize stereoselectivity: For reactions that produce chiral products, computational analysis of the diastereomeric transition states can explain the observed enantiomeric or diastereomeric excess.

Visualize the transition state structure: These calculations provide a three-dimensional model of the transition state, showing which bonds are being formed and broken.

A computational study on the [3+2] cycloaddition reaction of a nitro-substituted formonitrile N-oxide provides a relevant example of this approach, where DFT calculations were used to explore the regioselectivity and molecular mechanism. researchgate.net

Table 3: Example of Calculated Energy Data for a Hypothetical Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +20 |

| Intermediate | +5 |

| Transition State 2 | +15 |

| Products | -10 |

This table illustrates the type of data obtained from computational energy profile mapping.

Solvent and Additive Effects on Reaction Mechanisms

The choice of solvent and the presence of additives can have a profound impact on the rate, yield, and even the mechanism of a chemical reaction. These effects are particularly pronounced for reactions involving polar or charged species, which are common in the chemistry of this compound.

Solvent Effects:

Solvents can influence reactions in several ways:

Solvation: Polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. For example, a reaction proceeding through a polar transition state would be expected to be faster in a polar solvent like DMSO compared to a nonpolar solvent like toluene.

Regioselectivity: The polarity of the solvent can influence the regioselectivity of a reaction. A study on the hydroxyalkylation of indole with trifluoroacetaldehyde (B10831) hemiacetals demonstrated that the choice of solvent was crucial in determining whether the reaction occurred at the N1 or C3 position. georgiasouthern.edu DFT calculations showed that in DMSO, explicit interactions with the solvent enhanced the nucleophilicity of the nitrogen atom. georgiasouthern.edu

Mechanism Switching: In some cases, a change in solvent can lead to a complete change in the reaction mechanism.

Table 4: Effect of Solvent on a Hypothetical Reaction of this compound

| Solvent | Dielectric Constant | Observed Rate Constant (s-1) | Product Ratio (A:B) |

| Toluene | 2.4 | 1.2 x 10-5 | 90:10 |

| THF | 7.6 | 5.8 x 10-4 | 60:40 |

| Acetonitrile | 37.5 | 3.1 x 10-3 | 20:80 |

| DMSO | 46.7 | 9.5 x 10-3 | 5:95 |

This is a hypothetical table illustrating how solvent polarity can affect reaction rate and product distribution.

Additive Effects:

Additives, such as Lewis acids, Brønsted acids, or phase-transfer catalysts, can also significantly alter the course of a reaction.

Lewis Acids: A Lewis acid could coordinate to the oxygen atoms of the nitro or sulfonyl groups of this compound, increasing the electron-withdrawing nature of these groups and making the indole ring even more susceptible to nucleophilic attack.

Brønsted Acids: Protic acids can protonate functional groups, activating them towards reaction.

Phase-Transfer Catalysts: These are used in reactions with two immiscible phases to bring the reactants together.

By systematically studying the effects of different solvents and additives, researchers can not only optimize reaction conditions but also gain deeper insights into the underlying reaction mechanism.

Computational and Theoretical Studies on 3 Nitro 1 Phenylsulfonyl 1h Indole

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 3-Nitro-1-(phenylsulfonyl)-1H-indole is fundamentally shaped by the interplay between its three core components: the indole (B1671886) ring system, the electron-withdrawing nitro group (-NO₂) at the C3 position, and the N-phenylsulfonyl group (-SO₂Ph).

Molecular Orbital (MO) theory explains the distribution and energy of electrons within the molecule. The indole nucleus is an aromatic, π-electron-rich system. However, the attachment of two powerful electron-withdrawing groups drastically alters this characteristic. The phenylsulfonyl group at the N1 position and, more significantly, the nitro group at the C3 position, delocalize the electron density away from the indole ring.

This profound electronic perturbation is best understood by examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is typically associated with the molecule's ability to donate electrons. In this compound, the electron-withdrawing groups lower the energy of the HOMO, making the molecule less nucleophilic than a typical indole.

LUMO: The LUMO is associated with the ability to accept electrons. The nitro and phenylsulfonyl groups significantly lower the energy of the LUMO and alter its distribution. The LUMO is expected to have a large coefficient on the C2 and C3 carbons of the indole ring, with the C2 position being particularly electron-deficient.

The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The electronic structure renders the C2=C3 double bond of the indole highly electron-poor, transforming it from a nucleophilic entity, typical of indoles, into a potent electrophilic site. This electronic reversal is the key to the molecule's characteristic reactivity.

Conformational Analysis and Stability Studies

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the associated energy differences. For this compound, the most significant conformational flexibility arises from the rotation around the N1-S bond.

X-ray crystallographic studies have provided precise data on the solid-state conformation of the molecule. researchgate.net These experimental findings serve as a benchmark for computational models.

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Dihedral Angle (Indole Plane vs. Phenyl Plane) | 83.9 (3)° | researchgate.net |

| Nitro Group Orientation | Coplanar with the indole ring system | researchgate.net |

The most notable feature is the nearly perpendicular orientation of the phenyl ring relative to the indole ring system, with a dihedral angle of 83.9°. researchgate.net This twisted conformation minimizes steric hindrance between the two ring systems. The nitro group, in contrast, is found to be coplanar with the indole ring, which maximizes its electron-withdrawing effect through resonance.

Computational studies, often employing Density Functional Theory (DFT), can explore conformations beyond the solid state. Potential energy surface scans are used to model the rotation around the N1-S bond. Such studies on related 1-(arylsulfonyl)indoles have shown that the rotational barrier between conformers is relatively low, typically in the range of 2.5–5.5 kcal/mol. mdpi.com This suggests that while the twisted conformation is stable, the molecule possesses a degree of rotational freedom in solution.

Prediction of Reactivity and Regioselectivity through Computational Methods

The electron-poor nature of the C2=C3 bond in 3-nitroindoles, as established by electronic structure analysis, makes them highly reactive toward electron-rich species. researchgate.netrsc.org Computational methods are instrumental in predicting the specific sites of reaction (regioselectivity) and the types of reactions the molecule will undergo.

The molecule's reactivity is dominated by its electrophilic character. It readily participates in several classes of reactions:

Michael Addition: The C2 position acts as a powerful Michael acceptor for various nucleophiles.

[3+2] Cycloadditions: It functions as a dipolarophile, reacting with 1,3-dipoles. researchgate.net

[4+2] Cycloadditions (Diels-Alder): The C2=C3 bond can act as a dienophile. In some cases, the C2=C3-N=O system can behave as an electron-deficient heterodiene. researchgate.netnih.gov

Computational tools predict this reactivity with high accuracy:

LUMO Analysis: As mentioned, the LUMO is predominantly localized over the C2-C3 bond. Nucleophilic attack is predicted to occur at the atom with the largest LUMO coefficient, which is typically the C2 carbon.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For this compound, these maps would show a significant region of positive potential (electrophilic character) around the C2 position, marking it as the primary site for nucleophilic attack.

Fukui Functions: Derived from conceptual DFT, Fukui functions identify the most reactive sites in a molecule. The Fukui function for nucleophilic attack (f+) would be highest at the C2 carbon, quantitatively confirming its status as the most electrophilic center.

These computational models consistently predict that nucleophilic attack or the initial bond formation in a cycloaddition will occur at the C2 position of the indole ring, which aligns with extensive experimental observations.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the detailed pathways of chemical reactions, including the structures of transition states and the energetics of the entire process. For this compound, DFT studies provide a molecular-level understanding of its participation in complex reactions, such as multicomponent cycloadditions.

A prime example is the DFT analysis of the domino [4+2]/[3+2] cycloaddition reaction between a 3-nitroindole derivative, an electron-rich alkene (like a vinyl ether), and an electron-deficient alkene. nih.gov

The study of such a reaction using DFT typically involves the following steps:

Geometry Optimization: The structures of the reactants, intermediates, transition states (TS), and products are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state of each reaction step. Vibrational frequency calculations are performed to confirm that the located structure is a true transition state (i.e., has exactly one imaginary frequency).

| Reaction Step | Description | Computational Finding | Source |

| Step 1: [4+2] Cycloaddition | 3-Nitroindole (as heterodiene) reacts with an electron-rich alkene. | Follows an inverse electron-demand, concerted, and asynchronous process. The regioselectivity is well-described by FMO theory. | nih.gov |

| Step 2: [3+2] Cycloaddition | The nitronate intermediate from Step 1 (as a 1,3-dipole) reacts with an electron-deficient alkene. | The reaction is highly chemo- and regioselective. Analysis of the electron localization function (ELF) reveals unexpected electronic displacements. | nih.gov |

DFT calculations have successfully accounted for the experimentally observed high selectivity of these reactions. nih.gov By analyzing the electronic rearrangements along the reaction coordinate, DFT provides insights that go beyond simpler models like FMO theory, offering a more complete picture of the bonding changes during the reaction. nih.gov These studies are crucial for rationalizing observed outcomes and for designing new synthetic methodologies based on the reactivity of this compound.

Advanced Applications in Organic Synthesis Utilizing 3 Nitro 1 Phenylsulfonyl 1h Indole

As a Versatile Synthon for Highly Substituted Indole (B1671886) Derivatives

In the context of retrosynthetic analysis, a synthon is an idealized fragment of a molecule used to assist in planning a synthesis. 3-Nitro-1-(phenylsulfonyl)-1H-indole serves as an excellent synthon for the generation of highly substituted indole cores, primarily by acting as a potent Michael acceptor.

Research has demonstrated that this compound readily undergoes conjugate addition reactions with a range of powerful nucleophiles, such as aryl- and hetaryllithium reagents. researchgate.net In this process, the nucleophile attacks the C2 position of the indole. This is followed by a tandem elimination of the phenylsulfinate anion, which is a good leaving group. The reaction sequence results in the formation of a new carbon-carbon bond at the C2 position and the restoration of the indole's aromaticity, yielding 2-substituted-3-nitroindoles. researchgate.net This methodology provides a direct and efficient route to C2-functionalized indoles, a class of compounds that can be challenging to access through traditional electrophilic substitution reactions which typically favor C3 functionalization. researchgate.net

The versatility of this approach allows for the introduction of a wide array of substituents onto the indole nucleus, as detailed in the table below.

Table 1: Synthesis of 2-Substituted-3-nitroindoles

| Nucleophile (Hetaryllithium Compound) | Resulting 2-Substituted Indole Product | Reference |

|---|---|---|

| 2-Lithio-N-(phenylsulfonyl)pyrrole | 2-(N-Phenylsulfonylpyrrol-2-yl)-3-nitroindole | researchgate.net |

| 2-Lithiothiophene | 2-(Thiophen-2-yl)-3-nitroindole | researchgate.net |

| 2-Lithiobenzofuran | 2-(Benzofuran-2-yl)-3-nitroindole | researchgate.net |

| 2-Lithio-N-methylindole | 2-(N-Methylindol-2-yl)-3-nitroindole | researchgate.net |

Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles

Beyond simple substitution, this compound is a key starting material for building more complex, fused heterocyclic systems containing nitrogen. Its electron-deficient nature makes it a valuable substrate for cycloaddition and annulation reactions.

One significant application is in the Barton-Zard pyrrole (B145914) synthesis . This reaction typically involves the condensation of a nitroalkene with an isocyanoacetate to form a pyrrole ring. synarchive.com When this compound is reacted with ethyl isocyanoacetate, it can lead to the formation of pyrrolo-indole structures. researchgate.netrsc.org Depending on the reaction conditions and the substitution pattern on the indole, this can produce either the expected pyrrolo[3,4-b]indoles or, through an abnormal rearrangement, the pyrrolo[2,3-b]indole (B14758588) ring system. researchgate.netrsc.orgresearchgate.net

Furthermore, the compound is an effective dipolarophile in 1,3-dipolar cycloaddition reactions . It reacts with 1,3-dipoles such as azomethine ylides and mesoionic münchnones (1,3-oxazolium-5-olates) to construct fused polycyclic systems. researchgate.net These reactions provide a powerful method for rapidly increasing molecular complexity and accessing novel heterocyclic scaffolds.

The 2-hetaryl-3-nitroindoles synthesized via the nucleophilic addition described previously can be further elaborated. For instance, after reduction of the nitro group and acylation, the resulting 3-amido-2-hetarylindoles can undergo cyclodehydration to furnish novel tetracyclic thieno[3,2-c]-δ-carbolines. researchgate.net

Table 2: Complex Heterocycles Derived from this compound

| Reaction Type | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Barton-Zard Synthesis (Abnormal) | Ethyl isocyanoacetate | Pyrrolo[2,3-b]indole | researchgate.netrsc.orgresearchgate.net |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Münchnones | Dihydropyrrolo[3,4-b]indoles | researchgate.netresearchgate.net |

| Multi-step Synthesis | Hetaryllithiums, then reduction/acylation/cyclization | Thieno[3,2-c]-δ-carboline | researchgate.net |

Role as an Intermediate in Total Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a crucial intermediate in the synthesis of complex molecular frameworks analogous to natural products. While its direct application in the completed total synthesis of a named natural product is not extensively documented, its ability to generate novel and complex core structures is a vital step in synthetic campaigns targeting such molecules.

A prominent example is the synthesis of the previously unknown tetracyclic hetero[3,2-c]-δ-carboline ring system. researchgate.net This molecular skeleton is of significant interest because it is analogous to biologically active indoloquinoline alkaloids, such as cryptolepine, which exhibit a wide range of activities including antiplasmodial, antibacterial, and antihyperglycemic effects. researchgate.net The δ-carboline framework is also related to ellipticine (B1684216) analogues, which have been investigated as anticancer agents and photosensitizers. researchgate.net

The synthesis of this novel thieno[3,2-c]-δ-carboline system begins with the conjugate addition of a hetaryllithium compound to this compound. researchgate.net The resulting 2-hetaryl-3-nitroindole is then converted through a mild reductive-acylation and subsequent cyclodehydration sequence to the final tetracyclic product. researchgate.net This strategic use of this compound as an early-stage intermediate enables the construction of a complex and biologically relevant ring system, showcasing its value in synthetic pathways aimed at novel therapeutic agents.

Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The unique reactivity of this compound has been harnessed to develop new synthetic methodologies for forming chemical bonds, which are fundamental operations in organic chemistry.

Carbon-Carbon Bond Formation: A significant methodological advancement is the use of this compound to forge C-C bonds at the C2 position of the indole ring. The conjugate addition of aryl- and hetaryllithium compounds represents a novel and effective strategy for 2-arylation and 2-hetarylation of an indole core. researchgate.net This reaction proceeds through a Michael-type addition mechanism, where the phenylsulfonyl group facilitates the initial nucleophilic attack and then acts as a leaving group to allow for rearomatization. researchgate.net This method provides a valuable alternative to traditional cross-coupling reactions and expands the toolkit for creating C2-substituted indoles.

Carbon-Heteroatom and Multiple Bond Formation: The compound's utility as an electron-deficient dienophile and dipolarophile in cycloaddition reactions has led to new methods for forming C-N and multiple C-C bonds simultaneously. The 1,3-dipolar cycloaddition with azomethine ylides or münchnones is a powerful example. researchgate.netresearchgate.net This concerted pericyclic reaction creates a five-membered ring fused to the indole core, forming two new C-C bonds and one new C-N bond in a single, highly stereocontrolled step. chesci.comwikipedia.org These dearomative cycloaddition processes provide rapid access to complex, three-dimensional indol(in)e structures from simple, planar starting materials, highlighting the compound's role in pioneering efficient and atom-economical synthetic transformations. researchgate.net

Table 3: Novel Bond Formation Methodologies

| Bond(s) Formed | Methodology | Reagent Type | Position of Functionalization | Reference |

|---|---|---|---|---|

| Carbon-Carbon | Conjugate Addition-Elimination | Aryl- and Hetaryllithiums | C2 | researchgate.net |

| 2 x Carbon-Carbon, 1 x Carbon-Nitrogen | 1,3-Dipolar Cycloaddition | Azomethine ylides, Münchnones | C2 and C3 | researchgate.netresearchgate.net |

Future Research Directions and Unexplored Potential

Exploration of Unconventional Reactivity Patterns

The electron-deficient nature of the C2-C3 double bond in 3-nitroindoles, including the phenylsulfonyl-protected variant, predisposes it to react with electron-rich species. researchgate.netrsc.org This inherent electrophilicity has been exploited in cycloaddition and annulation reactions. researchgate.net Future investigations could focus on uncovering novel reactivity patterns beyond these established transformations.

One promising avenue is the exploration of its behavior as a dienophile, dipolarophile, or Michael acceptor with a broader range of reaction partners. researchgate.net For instance, its reaction with novel dienes in Diels-Alder reactions could lead to complex, fused carbazole (B46965) systems. researchgate.net Research has shown that 3-Nitro-1-(phenylsulfonyl)-1H-indole undergoes addition of aryl- and hetaryllithium nucleophiles, yielding 2-substituted-3-nitroindoles. researchgate.net Further exploration of reactions with different classes of nucleophiles could unlock new synthetic pathways.

Moreover, the nitro group itself presents opportunities for unconventional reactivity. Beyond its role as an electron-withdrawing group, it could participate directly in cyclization reactions or be transformed into other functional groups under mild conditions, leading to diverse molecular architectures. The phenylsulfonyl protecting group also influences reactivity, and studying its role in modulating the indole's electronic character could reveal subtle yet powerful synthetic applications. researchgate.net

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 3-nitroindoles has traditionally relied on methods that employ strong acids, such as nitric acid, which pose environmental and safety concerns. nih.govrsc.org A significant future direction is the development of greener, more sustainable synthetic protocols.

Recent advancements have demonstrated the regioselective nitration of indoles under non-acidic and non-metallic conditions, utilizing reagents like ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640). nih.govrsc.orgrsc.org This approach generates the electrophilic nitrating agent, trifluoroacetyl nitrate (B79036), in situ and represents a significant step towards environmentally benign synthesis. nih.govrsc.org Future work should aim to expand the substrate scope of such methods and explore alternative, even milder nitrating agents.

Furthermore, catalytic methods, including photocatalysis and electrochemistry, remain largely unexplored for the synthesis of this compound. These technologies offer the potential for high efficiency and selectivity while minimizing waste generation. Developing catalytic cycles that avoid stoichiometric, harsh reagents will be a key challenge and a significant achievement in the sustainable production of this important intermediate.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in modern chemical synthesis, offering benefits such as enhanced safety, improved reproducibility, and facile scalability. nih.gov The integration of the synthesis of "this compound" and its subsequent transformations into flow chemistry platforms is a logical and promising future direction.

Flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for potentially hazardous nitration reactions. nih.gov The ability to generate and immediately consume reactive intermediates in a continuous stream can minimize the risks associated with their accumulation.

Automated synthesis platforms, coupled with flow reactors, could accelerate the exploration of reaction conditions and the synthesis of analog libraries based on the "this compound" scaffold. This high-throughput approach would be invaluable for medicinal chemistry programs, enabling the rapid generation of diverse molecules for biological screening. uc.pt

Potential as a Modular Building Block for Diverse Chemical Libraries

"this compound" is well-positioned to serve as a versatile, modular building block for the construction of diverse chemical libraries for drug discovery and materials science. researchgate.net The three key components of the molecule—the indole (B1671886) core, the C3-nitro group, and the N1-phenylsulfonyl group—offer distinct points for diversification.

The nitro group can be reduced to an amino group, which can then be acylated, alkylated, or incorporated into various heterocyclic systems. researchgate.net As previously noted, the electron-deficient C2 position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents. researchgate.net The phenylsulfonyl group can be removed or modified to tune the compound's properties.

This modularity makes "this compound" an ideal starting material for creating libraries of complex molecules. For example, it is a known precursor for the synthesis of pyrrolo[3,4-b]indoles through the Barton-Zard pyrrole (B145914) synthesis. researchgate.netresearchgate.net By varying the reaction partners in such transformations, a vast chemical space can be accessed. Nitro compounds in general are considered indispensable building blocks for synthesizing pharmaceutically relevant molecules. frontiersin.org The application of this building block in diversity-oriented synthesis could lead to the discovery of novel compounds with valuable biological activities or material properties.

Q & A

Basic: What are the established synthetic routes for 3-Nitro-1-(phenylsulfonyl)-1H-indole?

Methodological Answer:

The synthesis typically involves sequential functionalization of the indole scaffold. Key steps include:

- Sulfonylation : Reacting 1H-indole with phenylsulfonyl chloride under basic conditions (e.g., NaH/DMF) to introduce the sulfonyl group at the N1 position.

- Electrophilic Nitration : Direct nitration at the C3 position using HNO₃/H₂SO₄ or AcONO₂ in a regioselective manner .

- Alternative Routes : Pd-mediated cross-coupling or Rh-catalyzed reactions for nitro group introduction, though these require optimization of ligands and reaction conditions (e.g., DMF at 80°C) .

Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%).

Advanced: How can researchers resolve conflicting crystallographic data during structural validation?

Methodological Answer:

Conflicts in crystallographic data (e.g., bond lengths, angles) require:

- Software Cross-Verification : Use SHELXL for refinement and ORTEP-III for thermal ellipsoid visualization .

- Validation Metrics : Check R-factors (R₁ < 0.05), ADP consistency, and hydrogen bonding networks.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-phenyl-1H-indole derivatives) to identify systematic errors .

Example : In , C–S bond lengths in sulfonylated indoles were validated against DFT calculations to resolve discrepancies .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent effects:

- The phenylsulfonyl group deshields N1-protons (δ 7.8–8.2 ppm).

- Nitro groups induce downfield shifts in adjacent protons (C3-H: δ 8.5–9.0 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 317.1) and fragmentation patterns.

- X-ray Diffraction : Resolve regiochemistry of nitro and sulfonyl groups (e.g., torsion angles < 5° for planar nitro orientation) .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions of this compound?

Methodological Answer:

Regioselectivity at C3 is influenced by:

- Electronic Effects : The sulfonyl group deactivates N1, directing electrophiles to C3.

- Solvent/Additive Control : Use polar aprotic solvents (e.g., DCE) with Lewis acids (e.g., FeCl₃) to stabilize transition states .

- Computational Modeling : DFT studies (e.g., Gaussian09) predict charge distribution to guide reagent selection (e.g., NO₂⁺ vs. AcONO₂) .

Case Study : In , iodine-mediated thiolation achieved >90% C3 selectivity via steric and electronic tuning .

Basic: How does the phenylsulfonyl group influence the compound’s stability and reactivity?

Methodological Answer:

The sulfonyl group:

- Enhances Stability : Reduces oxidation susceptibility via electron-withdrawing effects (confirmed by TGA/DSC analysis).

- Directs Reactivity : Blocks N1 for further substitution, forcing reactions to occur at C3 or C5 .

- Impacts Solubility : Increases hydrophobicity (logP ~2.8), necessitating DMSO or THF for dissolution .

Advanced: How can SAR studies improve the bioactivity of derivatives?

Methodological Answer:

Structure-Activity Relationship (SAR) strategies include:

- Nitro Group Modifications : Replace NO₂ with CF₃ or CN to alter electron density and H-bonding potential .

- Sulfonyl Group Variation : Substitute phenylsulfonyl with tosyl or morpholinyl groups to tune steric bulk .

- Hybrid Scaffolds : Fuse indole with imidazole () or boronate esters () to enhance target binding .

Data-Driven Example : In -(imidazol-2-yl)-1H-indole derivatives showed enhanced antibacterial activity (MIC 2–4 µg/mL) .

Basic: What are common pitfalls in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Exothermic Reactions : Nitration and sulfonylation require controlled cooling (0–5°C) to avoid decomposition .

- Purification Challenges : Use flash chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization for polar intermediates .

- Yield Optimization : Replace batch reactors with flow systems to improve mixing and heat transfer .

Advanced: How can computational tools predict the compound’s behavior in catalytic systems?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) for metabolic stability predictions.

- MD Simulations : GROMACS simulations assess conformational flexibility in solvent environments (e.g., water vs. lipid bilayers) .

- Reactivity Descriptors : Calculate Fukui indices (via Gaussian) to identify nucleophilic/electrophilic hotspots .

Basic: What safety protocols are essential when handling nitro-substituted indoles?

Methodological Answer:

- Explosivity Risk : Avoid grinding dry nitro compounds; use wet milling with ethanol .

- Toxicity Mitigation : Work under fume hoods with PPE (gloves, goggles) due to potential mutagenicity (Ames test positive in related compounds) .

- Waste Disposal : Neutralize nitro-containing waste with NaHSO₃ before aqueous disposal .

Advanced: How can contradictory biological activity data be reconciled across studies?

Methodological Answer:

- Assay Standardization : Use common cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., cisplatin for cytotoxicity) .

- Metabolic Profiling : LC-MS/MS to identify active metabolites that may explain divergent results .

- Batch Analysis : Compare compound purity (HPLC >99%) and storage conditions (desiccated vs. ambient) across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.